molecular formula C8H13NO3 B13091989 (2S,4S)-Ethyl 4-methyl-5-oxopyrrolidine-2-carboxylate

(2S,4S)-Ethyl 4-methyl-5-oxopyrrolidine-2-carboxylate

Cat. No.: B13091989
M. Wt: 171.19 g/mol
InChI Key: QPVUUZCUTSDPRP-WDSKDSINSA-N
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Description

(2S,4S)-Ethyl 4-methyl-5-oxopyrrolidine-2-carboxylate is a chiral compound with significant importance in organic chemistry. It is a derivative of pyrrolidine, a five-membered lactam, and is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-Ethyl 4-methyl-5-oxopyrrolidine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with an appropriate amine, followed by cyclization and subsequent esterification. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-Ethyl 4-methyl-5-oxopyrrolidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidines, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2S,4S)-Ethyl 4-methyl-5-oxopyrrolidine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological and metabolic disorders.

    Industry: The compound is used in the production of fine chemicals and as a starting material for various industrial processes.

Mechanism of Action

The mechanism of action of (2S,4S)-Ethyl 4-methyl-5-oxopyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes, influencing their activity and leading to various biochemical effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4R)-Ethyl 4-methyl-5-oxopyrrolidine-2-carboxylate
  • (2R,4S)-Ethyl 4-methyl-5-oxopyrrolidine-2-carboxylate
  • (2R,4R)-Ethyl 4-methyl-5-oxopyrrolidine-2-carboxylate

Uniqueness

(2S,4S)-Ethyl 4-methyl-5-oxopyrrolidine-2-carboxylate is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This stereochemistry can influence the compound’s reactivity, interaction with biological targets, and overall efficacy in various applications. The presence of both the ethyl ester and the ketone functional groups further enhances its versatility in synthetic and industrial applications.

Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

ethyl (2S,4S)-4-methyl-5-oxopyrrolidine-2-carboxylate

InChI

InChI=1S/C8H13NO3/c1-3-12-8(11)6-4-5(2)7(10)9-6/h5-6H,3-4H2,1-2H3,(H,9,10)/t5-,6-/m0/s1

InChI Key

QPVUUZCUTSDPRP-WDSKDSINSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@@H](C(=O)N1)C

Canonical SMILES

CCOC(=O)C1CC(C(=O)N1)C

Origin of Product

United States

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